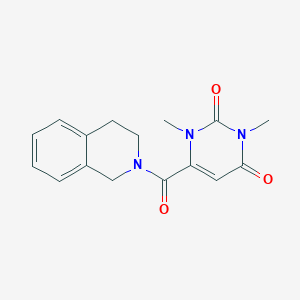
6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It selectively targets the sigma-2 receptor , which has been implicated in intracellular calcium regulation and cholesterol homeostasis .
- The sigma-2 receptor has gained attention due to its role in neuropathic pain management.
6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: , is a compound with potential pharmacological properties.
Preparation Methods
Synthetic Routes: One method involves condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols to yield products of heterocyclization.
Industrial Production: Specific industrial-scale methods are not widely documented, but research efforts focus on developing efficient synthetic routes.
Chemical Reactions Analysis
Reactions: CM398 may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: These reactions likely involve reagents such as oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
Major Products: Detailed information on major products resulting from these reactions would require further investigation.
Scientific Research Applications
Chemistry: CM398 serves as a valuable tool for studying sigma receptors and their ligands.
Biology: Its effects on intracellular calcium and cholesterol regulation warrant exploration in cellular models.
Medicine: CM398’s potential in neuropathic pain management is promising.
Industry: While not directly used in industry, understanding its pharmacological properties informs drug development.
Mechanism of Action
- CM398’s mechanism involves binding to the sigma-2 receptor (Tmem97).
- It may modulate intracellular calcium levels and impact cholesterol metabolism.
- Further studies are needed to elucidate downstream pathways.
Comparison with Similar Compounds
Unique Features: CM398’s high selectivity for the sigma-2 receptor distinguishes it from other compounds.
Similar Compounds: While CM398 stands out, related compounds include other sigma receptor ligands and pain therapeutics.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O3/c1-17-13(9-14(20)18(2)16(17)22)15(21)19-8-7-11-5-3-4-6-12(11)10-19/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
GGAAYKFRDZZTKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11063669.png)
![2-Hydroxy-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B11063677.png)
![Acetamide, 2-(4-fluorophenoxy)-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11063684.png)
![Methyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B11063694.png)
![(1S,5R)-N-[2-chloro-5-(trifluoromethyl)phenyl]-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11063701.png)
![1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone](/img/structure/B11063709.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11063718.png)
![Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11063721.png)
![1-Benzyl-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11063723.png)
![1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11063724.png)
![Quinolin-2-ol, 3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-7-methyl-](/img/structure/B11063727.png)
![[4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile](/img/structure/B11063728.png)
![2-(4,5-dimethoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11063742.png)
![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11063744.png)
